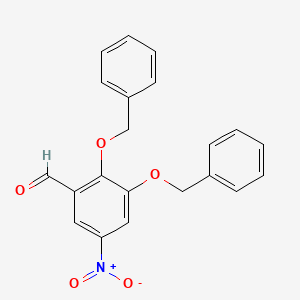

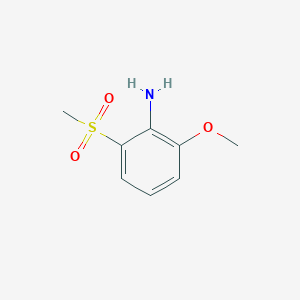

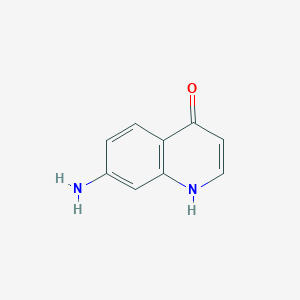

![molecular formula C8H6N2O3S B1277546 3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid CAS No. 79932-64-2](/img/structure/B1277546.png)

3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid is a compound that belongs to the class of thiazolo[3,2-a]pyrimidines, which are heterocyclic compounds containing a fused thiazole and pyrimidine ring system. This class of compounds has been the subject of various studies due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidine derivatives has been achieved through different methods. One approach involves the reaction of 3,4-dihydro-2(H)-pyrimidone with chloroacetic acid, sodium acetate, and benzaldehyde to yield 3-oxo-2-[(Z)-1-phenylmethylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine derivatives with yields ranging from 60 to 92% . Another method includes the reaction of 4-aryl-substituted 3,4-dihydropyrimidine(1H)-2-thiones with methyl chloroacetate in boiling toluene to obtain thiazolo[3,2-a]pyrimidines . Additionally, the reaction of 1-acyl-2-bromoacetylenes with 6-methyl-2-thiouracil in the presence of triethylamine has been used to synthesize 3-acyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ones .

Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidine derivatives has been elucidated using various analytical techniques. X-ray crystallography has been employed to determine the spatial structure of these compounds, revealing details such as the screw-boat conformation of the central pyrimidine ring and the orientation of substituents around the fused-ring moiety . The crystal structure of specific derivatives has been reported, providing insights into the geometric parameters and intramolecular interactions that influence the crystal packing .

Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidine derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The literature does not provide specific reactions for 3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid, but related compounds have been used as starting materials for the synthesis of biologically active derivatives . The reactivity of these compounds can be influenced by the substituents on the aryl ring and the nature of the functional groups present.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolo[3,2-a]pyrimidine derivatives are characterized by their spectroscopic data. Infrared (IR) and nuclear magnetic resonance (1H NMR) spectroscopy have been used to identify these compounds . The 1H NMR spectra typically contain signals corresponding to the amino group, methyl group at position 5 of the thiazolo[3,2-a]pyrimidine system, and the carboxamide NH group . The antimicrobial activity of some derivatives has been evaluated, showing activity against strains such as Proteus vulgaris and Pseudomonas aeruginosa .

Wissenschaftliche Forschungsanwendungen

-

- Application Summary : This compound has been used in the synthesis of thiazolopyrimidine molecules, which have been screened for their anticancer activities .

- Methods of Application : The reaction of thiazoles with thiourea yielded hybrid molecules in an excellent yield. These molecules were then screened for their anticancer activities against human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549) and human cervical cancer cell line (HeLa) using MTT assay .

- Results : Among all molecules, compounds 4g and 4f exhibited potent cytotoxic activity. Compound 4g had an IC50 value of 3.1±0.4 µM and 9.8±0.4 µM against A549 and HeLa cell line, respectively. Compound 4f had an IC50 value of 6.8±0.7 µM against MCF-7 .

-

- Application Summary : Compounds derived from “3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid” have been assessed for antitubercular activity .

- Methods of Application : The antitubercular activity of these compounds was assessed against Mycobacterium smegmatis using a conventional broth microdilution assay .

- Results : The results of this study were not specified in the source .

Eigenschaften

IUPAC Name |

3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3S/c1-4-3-14-8-9-2-5(7(12)13)6(11)10(4)8/h2-3H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUJXUKOGZUFLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC=C(C(=O)N12)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424460 |

Source

|

| Record name | 3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |

CAS RN |

79932-64-2 |

Source

|

| Record name | 3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

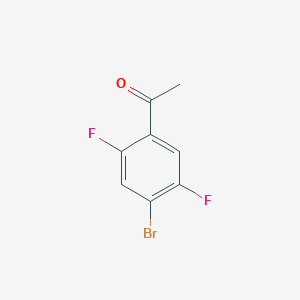

![8-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1277482.png)

![5-Bromo-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B1277487.png)